

# Spectral Analysis of 2-Cyanobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Cyanobenzaldehyde

Cat. No.: B126161

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## Introduction

**2-Cyanobenzaldehyde**, also known as 2-formylbenzonitrile, is a bifunctional aromatic compound containing both an aldehyde and a nitrile group. Its chemical formula is  $C_8H_5NO$ , and its molecular weight is 131.13 g/mol. This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-cyanobenzaldehyde**, intended for researchers and professionals in the fields of chemistry and drug development.

## Spectroscopic Data

The spectral data presented below provides key insights into the molecular structure and functional groups of **2-cyanobenzaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

#### $^1H$ NMR Spectral Data

The  $^1H$  NMR spectrum of **2-cyanobenzaldehyde** was acquired in deuterated chloroform ( $CDCl_3$ ) at a frequency of 400 MHz. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.34	Singlet	1H	Aldehyde proton (-CHO)
8.07	Doublet of doublets	1H	Aromatic proton (H-6)
7.87	Triplet of doublets	1H	Aromatic proton (H-4)
7.83	Doublet of doublets	1H	Aromatic proton (H-3)
7.79	Triplet of doublets	1H	Aromatic proton (H-5)

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments within the molecule. The predicted chemical shifts are based on the functional groups present.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Carbon Assignment
191-193	Aldehyde carbonyl carbon (C=O)
135-138	Aromatic carbon attached to -CHO (C-1)
133-135	Aromatic carbon (C-4)
131-133	Aromatic carbon (C-6)
128-130	Aromatic carbon (C-5)
126-128	Aromatic carbon (C-3)
116-118	Nitrile carbon (C≡N)
114-116	Aromatic carbon attached to -CN (C-2)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2860, ~2760	Weak	Aldehyde C-H stretch (Fermi resonance)
~2225	Strong	Nitrile (C≡N) stretch
~1705	Strong	Aldehyde carbonyl (C=O) stretch
~1600, ~1480, ~1450	Medium-Weak	Aromatic C=C ring stretches
~760	Strong	Ortho-disubstituted benzene C-H bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The data below was obtained using electron ionization (EI) at 70 eV.

$m/z$	Relative Intensity (%)	Proposed Fragment
131	~10	$[M]^+$ (Molecular ion)
130	23.10	$[M-H]^+$
103	99.99	$[M-CO]^+$
102	31.03	$[M-H-CO]^+$
76	38.14	$[C_6H_4]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **2-cyanobenzaldehyde**.

### NMR Spectroscopy

A sample of **2-cyanobenzaldehyde** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer. For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon atoms.

#### Infrared (IR) Spectroscopy

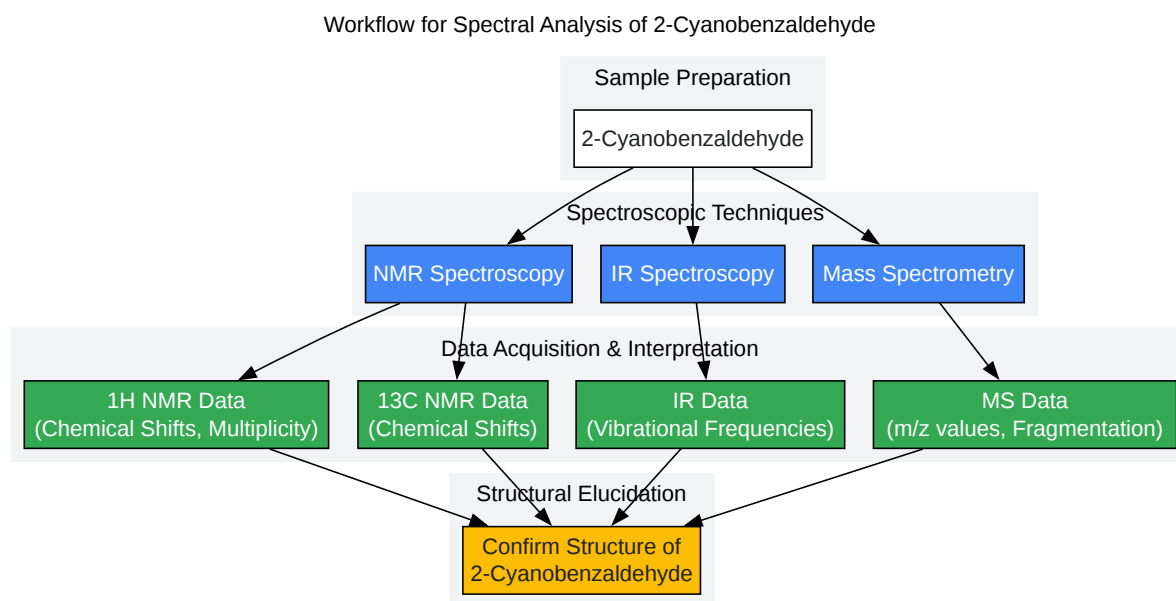
For Fourier-Transform Infrared (FTIR) analysis using the Attenuated Total Reflectance (ATR) technique, a small amount of the solid **2-cyanobenzaldehyde** sample is placed directly onto the ATR crystal. The spectrum is then collected over a range of  $4000\text{--}400\text{ cm}^{-1}$ . Alternatively, for the KBr pellet method, a few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded.

#### Mass Spectrometry (MS)

The mass spectrum is obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of **2-cyanobenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a suitable capillary column and subsequently introduced into the mass spectrometer. Electron ionization (EI) is performed at an energy of 70 eV. The mass analyzer scans a mass range of  $m/z$  40-500 to detect the molecular ion and its fragments.

## Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **2-cyanobenzaldehyde**.



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Caption: Logical workflow of the spectral analysis process.

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